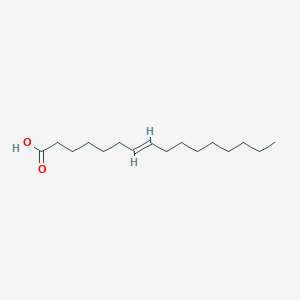

Hypogeic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hypogeic acid, also known as cis-7-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is one of the positional isomers of hexadecenoic acid, alongside palmitoleic acid and sapienic acid. This compound is found in human milk and is considered a biomarker of health due to its significant roles in physiology and pathophysiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypogeic acid can be synthesized through the partial β-oxidation of oleic acid. This process involves the enzymatic action of fatty acid desaturase, which introduces a double bond at the 7th position from the carboxyl end of the fatty acid chain .

Industrial Production Methods: In industrial settings, this compound can be isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters. This method leverages the metabolic pathways of specific bacteria to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Hypogeic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy fatty acids.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: this compound can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides and alcohols are commonly used reagents.

Major Products:

Oxidation: Hydroxy fatty acids.

Reduction: Hexadecanoic acid.

Substitution: Esters and other fatty acid derivatives.

Scientific Research Applications

Hypogeic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: this compound is studied for its role in metabolic regulation and its potential as a biomarker for metabolic diseases.

Medicine: Research indicates that this compound has anti-inflammatory properties and may play a role in the prevention of atherosclerosis.

Industry: It is used in the production of bio-based lubricants and surfactants

Mechanism of Action

Hypogeic acid exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils.

Metabolic Regulation: this compound influences insulin signaling and lipid metabolism, thereby improving insulin sensitivity and reducing hepatic steatosis.

Anti-cancer Properties: It has been shown to suppress the proliferation and migration of cancer cells by activating tumor suppressor genes and altering the vascular endothelial growth factor pathway.

Comparison with Similar Compounds

Hypogeic acid is similar to other monounsaturated fatty acids such as:

Palmitoleic Acid (161n-7): Synthesized from palmitic acid and known for its lipokine properties.

Sapienic Acid (161n-10): Derived from palmitic acid and involved in skin health.

Oleic Acid (181n-9): A common dietary fatty acid with anti-inflammatory and anti-cancer properties.

Uniqueness: this compound is unique due to its specific position of the double bond (7th position) and its role as a biomarker for foamy cell formation during atherosclerosis .

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-hexadec-7-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9+ |

InChI Key |

PJHOFUXBXJNUAC-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)